
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Descripción general
Descripción
“1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” is a chemical compound with the molecular weight of 281.23 . It is also known as TAK-448. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” can be represented by the InChI code: 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . The SMILES string for this compound is CN1N=C(C(CNC)=C1C)C .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of 1,3-diazole, which includes the pyrazole ring, exhibit significant antibacterial and antifungal activities . This suggests that “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” could be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi.
Anti-inflammatory and Analgesic Applications
Compounds containing the pyrazole ring have been reported to possess anti-inflammatory and analgesic properties . This compound could be explored for its potential to inhibit the synthesis of pro-inflammatory cytokines, offering a new avenue for the treatment of chronic inflammatory diseases.
Antitumor and Anticancer Research
Pyrazole derivatives are also known to exhibit antitumor and anticancer activities. They can act as kinase inhibitors and have the potential to disrupt cancer cell proliferation and induce apoptosis . “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” may be valuable in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Antileishmanial and Antimalarial Evaluation
The compound has shown promise in antileishmanial and antimalarial evaluations. A molecular docking study justified the better antileishmanial activity of related compounds, and some derivatives have shown significant inhibition effects against Plasmodium berghei, which causes malaria in rodents . This suggests that the compound could be a candidate for the development of new antileishmanial and antimalarial drugs.
Supramolecular Chemistry and MOF Formation
The structural features of the compound, such as the flat, disk-shaped pyrazole rings, make it suitable for supramolecular chemistry applications. It can potentially form columnar structures in self-assembly, which is crucial for the formation of metal−organic frameworks (MOFs) . MOFs have a wide range of applications, including gas storage, separation, and catalysis.
Therapeutic Potential for Metabolic Disorders
Given the diverse biological activities of pyrazole derivatives, including antidiabetic effects, “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol” could be investigated for its therapeutic potential in treating metabolic disorders . Its role in modulating enzymes and receptors involved in metabolic pathways could lead to new treatments for diabetes and related conditions.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13(3)12-8)7-14-5-4-10(15)6-14/h10,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASTZFFCNZPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)
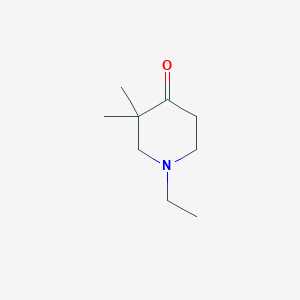

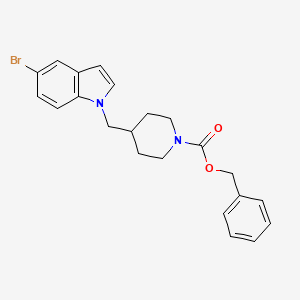

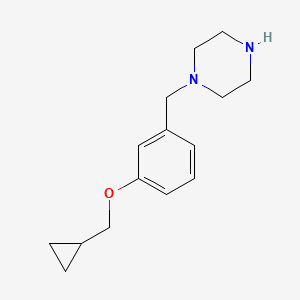
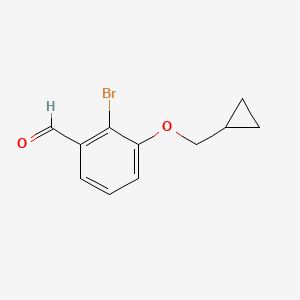
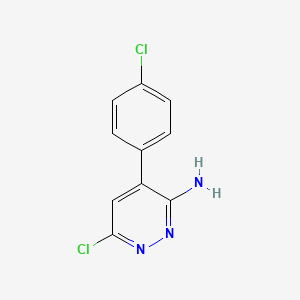
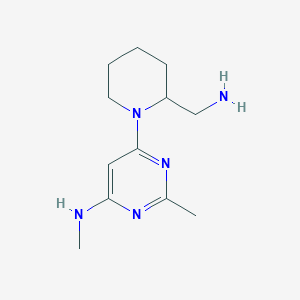

![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)